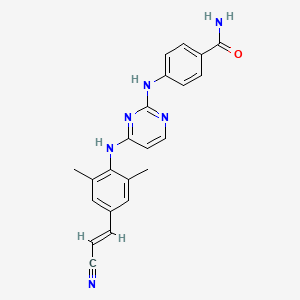

Rilpivirine Amide-2

描述

Structure

3D Structure

属性

CAS 编号 |

1446439-51-5 |

|---|---|

分子式 |

C22H20N6O |

分子量 |

384.4 g/mol |

IUPAC 名称 |

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzamide |

InChI |

InChI=1S/C22H20N6O/c1-14-12-16(4-3-10-23)13-15(2)20(14)27-19-9-11-25-22(28-19)26-18-7-5-17(6-8-18)21(24)29/h3-9,11-13H,1-2H3,(H2,24,29)(H2,25,26,27,28)/b4-3+ |

InChI 键 |

GIHDBDOYQLEFSB-ONEGZZNKSA-N |

手性 SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C(=O)N)C)/C=C/C#N |

规范 SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C(=O)N)C)C=CC#N |

产品来源 |

United States |

Synthetic Methodologies and Formation Pathways of Rilpivirine Amide 2

Elucidation of Synthetic Routes to Rilpivirine (B1684574) and Amide Intermediates

The synthesis of Rilpivirine itself is a multi-step process, and the formation of Rilpivirine Amide-2 is intrinsically linked to the final steps of this synthesis and the stability of the final product. The core structure of Rilpivirine is assembled through the coupling of a pyrimidine (B1678525) core with an aniline (B41778) derivative and a benzonitrile (B105546) moiety.

A key synthetic strategy for Rilpivirine involves the SNAr (Nucleophilic Aromatic Substitution) reaction. One common pathway starts with 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (B120616) and couples it with 3,5-dimethylaniline. The resulting intermediate is then further functionalized.

A crucial intermediate in many synthetic routes is 4-((2-chloropyrimidin-4-yl)amino)benzonitrile. The synthesis of Rilpivirine often proceeds through the following key steps:

Formation of the diaryl ether linkage: This typically involves the reaction of a suitably substituted pyrimidine with a phenol (B47542) derivative.

Coupling with the aniline moiety: A nucleophilic substitution reaction where the aniline component displaces a leaving group on the pyrimidine ring.

Introduction of the dimethylbenzonitrile group: This final key fragment is added to complete the Rilpivirine structure.

The potential for the formation of this compound arises if any of the nitrile-containing intermediates or the final Rilpivirine molecule is exposed to hydrolytic conditions.

| Intermediate Name | Role in Synthesis |

| 4-((4-chloropyrimidin-2-yl)amino)benzonitrile | Key starting material for coupling reactions. |

| 3,5-dimethylaniline | Aniline component for SNAr reaction. |

| 4-((2-chloropyrimidin-4-yl)amino)benzonitrile | Central intermediate for building the core structure. |

Mechanisms of this compound Formation (e.g., Hydrolysis, Degradation Pathways)

The primary mechanism for the formation of this compound is the hydrolysis of the cyano (nitrile) group (-C≡N) of the Rilpivirine molecule to a primary amide group (-CONH₂). This conversion is a well-known degradation pathway for nitrile-containing pharmaceutical compounds.

The hydrolysis can be catalyzed by either acid or base and proceeds in two main stages:

Formation of the Amide: The nitrile group is attacked by water (or hydroxide (B78521) ions), leading to the formation of the corresponding amide. This is the step that produces this compound.

Formation of the Carboxylic Acid: If the hydrolytic conditions persist, the newly formed amide can be further hydrolyzed to the corresponding carboxylic acid, which is another known impurity of Rilpivirine (often referred to as the acid impurity).

Forced degradation studies on Rilpivirine have demonstrated that the formation of the amide impurity is particularly prevalent under acidic and basic conditions. Specifically, treatment with hydrochloric acid and sodium hydroxide leads to a significant increase in the levels of this compound. This confirms that hydrolysis is the key degradation pathway. The reaction is also sensitive to temperature, with higher temperatures accelerating the rate of hydrolysis.

Strategies for Controlling this compound Formation During Synthesis and Storage

Given that the formation of this compound is primarily due to hydrolysis, control strategies focus on minimizing the exposure of Rilpivirine and its nitrile-containing intermediates to water, especially under non-neutral pH conditions and at elevated temperatures.

During Synthesis:

Solvent Selection: Using anhydrous (dry) solvents for the final synthetic steps and purification is critical.

pH Control: Maintaining a neutral pH during work-up and isolation procedures can significantly reduce the rate of acid or base-catalyzed hydrolysis.

Temperature Management: Conducting reactions and purifications at controlled, lower temperatures can slow down the degradation process.

Minimizing Reaction Times: Reducing the time the molecule is exposed to harsh conditions can limit the formation of impurities.

During Storage:

Packaging: Storing the final API in well-sealed containers with desiccants helps to protect it from atmospheric moisture.

Temperature and Humidity Control: Storing the drug substance under controlled temperature and humidity conditions as per stability studies is essential.

Formulation: For the final drug product, formulation strategies can help to create a stable microenvironment for the API, protecting it from degradation.

Novel Synthetic Approaches to this compound (if a target compound for specific studies)

While this compound is primarily viewed as an impurity, its specific synthesis is necessary to produce a reference standard for analytical purposes. This allows for the accurate quantification of this impurity in batches of the Rilpivirine API.

A direct synthetic approach to this compound would involve a controlled partial hydrolysis of Rilpivirine. This can be achieved by carefully selecting the reaction conditions (e.g., reagent, temperature, and reaction time) to favor the formation of the amide over the carboxylic acid. For instance, using a milder hydrolytic agent or strictly limiting the reaction time could achieve this.

An alternative de novo synthesis might start with an amide-containing building block instead of a nitrile-containing one. For example, one could envision a synthesis starting with 4-aminobenzamide, which would then be elaborated through the necessary steps to build the final structure. This would avoid the final step hydrolysis and could potentially provide a cleaner route to the amide for use as a standard.

Stereochemical Aspects of Amide-2 Formation (if relevant)

Rilpivirine possesses a double bond in its structure, which gives rise to the possibility of E/Z isomerism. The commercially available drug is the E-isomer. The formation of this compound occurs at the cyano group, which is located on a phenyl ring distant from this double bond.

The hydrolysis of the nitrile to an amide does not directly involve the chiral centers or the stereogenic double bond of the Rilpivirine molecule. Therefore, the formation of this compound is not expected to have any significant stereochemical aspects. The stereochemistry of the parent Rilpivirine molecule (the E-isomer) is retained in the this compound impurity. Any stereochemical considerations would primarily relate to the synthesis of the Rilpivirine backbone itself, rather than the conversion of the nitrile group.

Computational Chemistry and Molecular Modeling Studies of Rilpivirine Amide 2

Conformational Analysis and Molecular Dynamics Simulations of Rilpivirine (B1684574) Amide-2

Conformational analysis is critical for understanding how a molecule like Rilpivirine Amide-2 can adapt its shape to fit within the NNRTI binding pocket (NNIBP) of HIV-1 RT. The parent compound, Rilpivirine, is known for its remarkable conformational flexibility, which is a key factor in its high potency and ability to overcome resistance mutations. orientjchem.orgrsc.orgijpsjournal.comjrespharm.com This flexibility allows it to adopt a "horseshoe" or "U-shaped" conformation within the binding pocket, facilitated by the torsional freedom of its diarylpyrimidine (DAPY) core. rsc.org

For this compound, the introduction of a primary amide group (-CONH2) in place of a nitrile group (-CN) is expected to influence its conformational landscape. The amide group is capable of acting as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the carbonyl oxygen), introducing new potential intramolecular and intermolecular interactions.

Table 1: Hypothetical Torsional Angle Comparison This table illustrates potential key dihedral angles that would be analyzed in a conformational study of this compound compared to Rilpivirine.

| Dihedral Angle | Parent Compound (Rilpivirine) | Predicted for this compound | Potential Implication |

| Pyrimidine-Anilino Linker | Flexible | Similar Flexibility | Maintains core adaptability in the binding pocket. |

| Phenyl-Vinyl Linker | Torsionally Free | Slightly more restricted | Potential for weak intramolecular H-bond with vinyl H. |

| Rotation of Terminal Ring | High | Potentially altered | Amide group interaction with solvent or protein may favor certain rotamers. |

Quantum Chemical Calculations of Electronic Structure and Reactivity of this compound

Replacing a nitrile group with an amide group in this compound would significantly alter the local electronic environment. The amide group is less electron-withdrawing than a nitrile group and introduces a localized dipole moment.

Key predicted electronic property changes include:

Electrostatic Potential (ESP): The ESP map for this compound would show a region of negative potential around the carbonyl oxygen and a region of positive potential around the amide hydrogens. This contrasts with the more localized negative potential on the nitrile nitrogen in the parent drug. This change is fundamental for predicting new hydrogen bonding capabilities.

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be expected to change. This HOMO-LUMO gap is an indicator of chemical reactivity and stability. Studies on related systems suggest this modification could impact the molecule's metabolic stability.

Reactivity: The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, a known degradation pathway for Rilpivirine. orientjchem.org Quantum calculations could model the transition states for this reaction, providing insights into its stability compared to the nitrile group.

Table 2: Predicted Electronic Properties of Rilpivirine vs. This compound This interactive table provides a qualitative comparison of key electronic properties.

| Property | Rilpivirine | This compound (Predicted) |

| HOMO-LUMO Gap | Relatively large | Slightly altered |

| Dipole Moment | Moderate | Increased |

| H-Bond Donors | 1 (pyrimidine linker NH) | 2 (pyrimidine linker NH, amide NH2) |

| H-Bond Acceptors | 5 (4x ring N, 2x nitrile N) | 6 (4x ring N, nitrile N, amide O) |

Molecular Docking and Binding Affinity Predictions with HIV-1 Reverse Transcriptase

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com Docking studies of Rilpivirine have shown that it anchors itself within the NNIBP of HIV-1 RT through crucial hydrogen bonds, primarily involving the backbone of Lys101. tandfonline.comd-nb.info Its flexibility allows it to interact with a range of residues, including Lys101, Tyr181, Tyr188, and Trp229. frontiersin.orgmdpi.com

A docking simulation of this compound into the HIV-1 RT binding pocket (e.g., PDB ID: 2ZD1) would be necessary to predict its binding mode. It is hypothesized that the core DAPY structure would maintain the primary interactions seen with the parent drug. The key difference would be the interaction of the new amide group. Depending on which nitrile is replaced (the one on the benzonitrile (B105546) wing or the one on the cyanovinyl-dimethylphenyl wing), the amide could form new, potentially stabilizing, hydrogen bonds with residues or water molecules in the pocket. For instance, it might interact with the side chain of Lys101 or the backbone of other nearby residues.

However, the increased bulk of the amide group compared to the linear nitrile group could also introduce steric clashes, potentially forcing the molecule or the protein side chains to adopt a less favorable conformation. Binding affinity predictions, often calculated as a docking score (e.g., in kcal/mol), would quantify the predicted stability of the complex. While a lower (more negative) score often suggests better binding, this must be corroborated with analysis of the specific interactions. tandfonline.comnih.gov

Comparative Molecular Interaction Analysis of this compound with Parent Rilpivirine and Other NNRTIs

A comparative analysis highlights the subtle but important differences in how related molecules interact with their target.

This compound vs. Rilpivirine: The primary difference in the interaction profile is the added hydrogen bond donor/acceptor capability of the amide group. While Rilpivirine's potency relies on its flexibility and key hydrogen bonds from its pyrimidine (B1678525) linker amines d-nb.info, this compound could form an additional hydrogen bond. This could either enhance binding affinity if the geometry is favorable or be insignificant if the group is oriented towards the solvent. The flexibility of the DAPY class is crucial for activity against mutants jrespharm.com; the amide's interactions could potentially alter this dynamic flexibility, which could be beneficial or detrimental.

This compound vs. Other NNRTIs: First-generation NNRTIs like Nevirapine bind in a more rigid "butterfly-like" mode. jrespharm.com Second-generation NNRTIs, like Rilpivirine and Etravirine, possess greater conformational flexibility. jrespharm.comoup.com this compound, as a derivative of Rilpivirine, belongs to this flexible class. The introduction of the amide group could be compared to structural features in other NNRTIs. For example, some developmental NNRTIs have incorporated amide groups to improve their interaction profile and physicochemical properties. frontiersin.org

Table 3: Comparison of Key Molecular Interactions

| Compound | Key H-Bonds with HIV-1 RT (WT) | Conformational Flexibility |

| Nevirapine | Lys103, Tyr181, Tyr188 | Low |

| Etravirine | Lys101, Tyr188 | High |

| Rilpivirine | Lys101 backbone tandfonline.comd-nb.info | High rsc.orgnih.gov |

| This compound | Lys101 backbone (predicted); Potential for additional H-bonds | High (predicted, may be modulated by amide group) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Amide-2 Series or Related Amide Derivatives

QSAR modeling is a statistical method that attempts to correlate the chemical structure of a series of compounds with their biological activity. ntu.edu.sgnih.gov A QSAR model for a series of this compound derivatives has not been published, but one could be hypothetically constructed to guide the synthesis of more potent analogs.

To build such a model, a dataset of Rilpivirine analogs with varying amide functionalities would be required, along with their experimentally measured inhibitory concentrations (IC50) against HIV-1 RT.

Steps to develop a hypothetical QSAR model:

Dataset Collection: Synthesize a series of molecules based on the this compound scaffold, introducing variations at different positions.

Descriptor Calculation: For each molecule, calculate a set of numerical descriptors that represent its physicochemical properties (e.g., LogP, polar surface area), electronic properties (e.g., partial charges), and structural features (e.g., molecular weight, number of rotatable bonds). ntu.edu.sg

Model Building: Use statistical techniques, such as multiple linear regression or machine learning algorithms, to build an equation that links the descriptors to the biological activity. ntu.edu.sgacs.org

Validation: The model's predictive power would be tested using both internal (e.g., cross-validation) and external validation sets of compounds not used in the model's creation. ntu.edu.sg

A successful QSAR model could identify which properties are most important for the antiviral activity of this specific amide series, for example, whether a certain charge distribution on the amide or a specific conformational preference leads to higher potency. This would provide a rational basis for designing novel NNRTIs. frontiersin.org

Molecular Mechanism of Action and Target Interaction Studies if Applicable

Investigation of Rilpivirine (B1684574) Amide-2 Binding Site and Key Residue Interactions (e.g., within RT NNRTI pocket)

There are no published studies that have investigated the binding site of Rilpivirine Amide-2 within the non-nucleoside reverse transcriptase inhibitor (NNRTI) pocket of HIV-1 reverse transcriptase (RT). Research has extensively characterized the interaction of the parent drug, Rilpivirine, with this pocket, identifying key amino acid residues that are crucial for its binding and inhibitory activity. However, similar analyses for this compound have not been reported.

Enzyme Kinetic Studies of this compound on Reverse Transcriptase Activity (Molecular Level)

A thorough search of scientific literature did not yield any enzyme kinetic studies detailing the effect of this compound on the activity of reverse transcriptase. Consequently, kinetic parameters such as the inhibitory constant (K_i) or the half-maximal inhibitory concentration (IC50) at the enzymatic level are not available for this specific compound.

Analysis of Allosteric Modulation or Conformational Changes Induced by this compound Binding

There is no available data on whether this compound can induce allosteric modulation or conformational changes in the reverse transcriptase enzyme upon binding. While the mechanism of action for NNRTIs like Rilpivirine involves allosteric inhibition, it is unknown if this compound shares this property or to what extent.

Potential for this compound to Interfere with Rilpivirine's Mechanism of Action

The potential for this compound to interfere with the mechanism of action of Rilpivirine has not been explored in any published research. Such an investigation would be necessary to understand if the presence of this impurity could impact the therapeutic efficacy of Rilpivirine.

Examination of this compound Interaction with Cellular Transport Proteins (in vitro)

No in vitro studies have been published that examine the interaction of this compound with cellular transport proteins such as P-glycoprotein (ABCB1), Organic Anion Transporting Polypeptides (OATPs), or Organic Cation Transporters (OCTs). In contrast, the interactions of Rilpivirine with these transporters have been a subject of research to understand its pharmacokinetic profile and potential for drug-drug interactions.

The current body of scientific knowledge is focused on the parent compound, Rilpivirine, with no specific data available for its amide-2 impurity regarding its molecular mechanism of action, enzyme kinetics, or interactions with cellular proteins. Future research would be required to elucidate the specific biochemical and pharmacological properties of this compound.

Structure Activity Relationship Sar Studies of Rilpivirine Amide 2 and Its Analogues

Design and Synthesis of Novel Rilpivirine (B1684574) Amide Analogues

The design of novel rilpivirine amide analogues is predicated on the established pharmacophore of the diarylpyrimidine (DAPY) class of NNRTIs. Rilpivirine itself is a DAPY derivative, and its analogues, including those with an amide moiety, are designed to maintain key interactions within the non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase (RT). The synthesis of these analogues typically involves multi-step synthetic sequences. A common strategy involves the preparation of a core pyrimidine (B1678525) scaffold, followed by the sequential introduction of the aryl and substituted aryl groups. The amide functionality can be introduced at various positions on the aryl rings, often through standard amide coupling reactions from a corresponding carboxylic acid or via modification of a nitrile group.

Positional Scanning and Substituent Effects on Biological Activity (in vitro)

The biological activity of rilpivirine amide analogues is highly dependent on the position and nature of substituents on the aromatic rings. In vitro assays, typically employing HIV-1 infected cell lines, are used to determine the antiviral potency of these compounds. Positional scanning of the amide group on the phenyl rings has revealed that its placement can significantly influence inhibitory activity.

For instance, the presence of an amide group on the cyanophenyl ring of rilpivirine can alter the electronic and steric properties of the molecule, which in turn affects its interaction with the NNIBP. The flexibility of the DAPY scaffold allows it to adapt to mutations in the binding pocket, and the introduction of an amide group can further modulate this flexibility. nih.gov

Table 1: Hypothetical In Vitro Activity of Rilpivirine Amide Analogues

| Compound | Amide Position | R-Group on Amide | EC50 (nM) |

|---|---|---|---|

| Rilpivirine | - | - | 0.27 |

| Rilpivirine Amide-2 | para-benzamide | H | 1.5 |

| Analogue A | meta-benzamide | H | 5.2 |

| Analogue B | para-benzamide | CH3 | 3.8 |

| Analogue C | ortho-benzamide | H | 10.4 |

Note: The data in this table is illustrative and intended to demonstrate the concept of how positional and substituent changes can affect biological activity. Actual experimental data for these specific analogues is not publicly available.

Influence of Amide Functional Group Modifications on Activity and Selectivity

Modification of the amide functional group itself has been a strategy to fine-tune the activity and selectivity of rilpivirine analogues. The primary amide (–CONH2) can be converted to secondary (–CONHR) or tertiary (–CONR2) amides, or the amide can be replaced with other functional groups such as sulfonamides or reversed amides. These modifications can have a profound impact on the molecule's hydrogen bonding network with the amino acid residues in the NNIBP.

The amide group can act as both a hydrogen bond donor and acceptor. The ability to form these bonds can enhance the binding affinity and residence time of the inhibitor in the binding pocket. The selectivity of these analogues for HIV-1 RT over other polymerases is also influenced by these interactions. The specific orientation of the amide group is critical for establishing favorable contacts.

Elucidation of Key Pharmacophoric Features Related to the Amide Moiety

The key pharmacophoric features of the amide moiety in rilpivirine analogues contribute to their binding affinity and antiviral activity. The amide group can participate in hydrogen bonding interactions with the main chain or side chain atoms of amino acid residues within the NNIBP, such as Lys101, Lys103, and Tyr181. The carbonyl oxygen of the amide can act as a hydrogen bond acceptor, while the N-H can act as a hydrogen bond donor.

Stereochemical Influences on Activity within Amide-2 Derivatives

The influence of stereochemistry on the activity of this compound derivatives is an important consideration, particularly if chiral centers are introduced into the molecule. While this compound itself does not possess a stereocenter, the synthesis of more complex analogues could lead to the formation of enantiomers or diastereomers.

It is well-established in medicinal chemistry that different stereoisomers of a drug can have vastly different biological activities. This is because the binding pocket of the target enzyme is chiral, and only one stereoisomer may fit optimally. For instance, if a chiral substituent were to be added to the amide nitrogen or the aliphatic chain of a rilpivirine analogue, it would be expected that the resulting enantiomers would exhibit different potencies. The (E)-configuration of the cyanovinyl group in rilpivirine and its active analogues is a critical stereochemical feature for potent anti-HIV activity. nih.gov Any modification that affects this geometry would likely have a significant impact on the compound's ability to inhibit the reverse transcriptase enzyme.

Table 2: List of Compounds Mentioned

| Compound Name | Chemical Name |

|---|---|

| Rilpivirine | 4-{[4-({4-[(E)-2-cyanovinyl]-2,6-dimethylphenyl}amino)pyrimidin-2-yl]amino}benzonitrile |

Pre Clinical in Vitro Efficacy and Selectivity Studies

Assessment of Antiviral Activity of Rilpivirine (B1684574) Amide-2 in Cell-Based Assays

The antiviral potency of Rilpivirine Amide-2 and related amide derivatives was evaluated in cell-based assays to determine their ability to inhibit the replication of wild-type HIV-1. These assays typically measure the 50% effective concentration (EC50), which is the concentration of the compound required to inhibit viral replication by 50%.

In studies using TZM-bl or MT-2 cell lines, various N-substituted amide derivatives of diarylanilines, a class to which Rilpivirine belongs, demonstrated significant anti-HIV potency. nih.govresearchgate.net For instance, certain amide derivatives showed low nanomolar activity against wild-type HIV-1 strains like NL4-3 and IIIB. nih.gov The antiviral activity is influenced by the specific amide substituent, with some derivatives showing potency comparable to or exceeding that of first-generation NNRTIs. researchgate.net

The following table summarizes the antiviral activity of representative rilpivirine amide derivatives against wild-type HIV-1 strains.

| Compound | Cell Line | Virus Strain | EC₅₀ (µM) |

| Amide Derivative 1 | TZM-bl | HIV-1 (NL4-3) | 0.0049 |

| Amide Derivative 2 | TZM-bl | HIV-1 (NL4-3) | 0.0031 |

| Amide Derivative 1 | MT-2 | HIV-1 (IIIB) | 0.0036 |

| Amide Derivative 2 | MT-2 | HIV-1 (IIIB) | 0.0025 |

| Data sourced from studies on diarylaniline amide derivatives. nih.gov |

Cellular Uptake and Intracellular Distribution Studies of this compound (in vitro)

Understanding the cellular pharmacology of an antiviral agent is critical to assessing its potential efficacy. In vitro studies are conducted to measure how efficiently this compound is taken up by target cells, such as CD4+ T cells and macrophages, and where it localizes within the cell.

For the parent compound, Rilpivirine, cellular uptake has been characterized using nanocrystal formulations (RPV-NC). In human monocyte-derived macrophages (MDM), cellular concentrations of Rilpivirine increased over an 8-hour period, reaching a maximum uptake of approximately 60 µg/10⁶ cells at 6 hours. nih.gov Similar time-dependent uptake was observed in CD4+ T cells, with maximum concentrations of 8 µg/10⁶ cells achieved at 8 hours. nih.gov Techniques like ultra-performance liquid chromatography (UPLC) and flow cytometry are employed to quantify this uptake. nih.gov

Subcellular localization studies using fluorescence microscopy have shown that Rilpivirine nanocrystals co-localize with endosomal compartments (Rab5, Rab7, Rab14) and are distributed within the cytoplasm of infected macrophages. nih.gov These studies are essential to confirm that the drug can reach its intracellular target, the reverse transcriptase enzyme within the viral replication complex. Similar detailed investigations are required for this compound to characterize its specific uptake kinetics and distribution profile.

Enzyme Inhibition Assays (e.g., RT inhibition) by this compound

This compound, like its parent compound, is designed to function as a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.gov NNRTIs bind to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, which is located approximately 10 Å from the polymerase active site. d-nb.info This binding induces a conformational change in the enzyme that disrupts its function, thereby preventing the synthesis of viral DNA from the RNA template. d-nb.infoacs.org

Enzyme inhibition assays are performed to directly measure the inhibitory activity of the compound against purified HIV-1 RT. These assays quantify the 50% inhibitory concentration (IC50), representing the drug concentration needed to reduce the enzyme's activity by half. Rilpivirine is a potent inhibitor of wild-type HIV-1 RT, with reported IC50 values in the low nanomolar range, consistent with its potent cell-based antiviral activity. nih.gov

The inhibitory activities of new derivatives like this compound are compared against the parent compound and other NNRTIs to confirm their mechanism of action and relative potency at the enzyme level. researchgate.net

| Compound | Target Enzyme | IC₅₀ (nM) |

| Rilpivirine | Wild-Type HIV-1 RT | 9.1 |

| Efavirenz | Wild-Type HIV-1 RT | 16 |

| Data sourced from comparative studies of RT inhibitors. nih.gov |

Cross-Resistance Profiling of this compound with Known Viral Mutants (in vitro)

A significant challenge in HIV therapy is the emergence of drug-resistant viral strains. d-nb.info Therefore, a critical part of pre-clinical evaluation is to determine a new drug's activity against a panel of HIV-1 mutants with known resistance-associated mutations (RAMs) for the NNRTI class. iasusa.orgshcs.ch

Rilpivirine was designed to have improved flexibility, allowing it to maintain activity against some mutants that are resistant to first-generation NNRTIs. d-nb.info However, specific mutations, such as E138K and K101E, can reduce its susceptibility. d-nb.infonih.gov Studies on rilpivirine amide derivatives have shown that they can possess potent activity against these key rilpivirine-resistant strains. nih.govresearchgate.net For example, certain amide derivatives maintain low nanomolar EC50 values against the E138K mutant. nih.gov

The table below presents the activity of representative amide derivatives against common NNRTI-resistant HIV-1 strains. The fold change (FC) indicates the loss of potency compared to the wild-type strain.

| Compound | Virus Strain | EC₅₀ (µM) | Fold Change (FC) |

| Amide Derivative 1 | E138K | 0.0076 | 1.6 |

| Amide Derivative 2 | E138K | 0.0062 | 2.0 |

| Amide Derivative 1 | K101E | 0.015 | 3.1 |

| Amide Derivative 2 | K101E | 0.013 | 4.2 |

| Data sourced from studies on diarylaniline amide derivatives against resistant HIV-1 strains. nih.gov |

Selectivity Index Determination in Relevant Cell Lines

The selectivity index (SI) is a crucial measure of a drug's therapeutic window. It is calculated as the ratio of its cytotoxicity (CC50) to its antiviral efficacy (EC50). A higher SI value indicates greater selectivity for viral targets over host cells, suggesting a lower potential for toxicity at therapeutic concentrations. The CC50 is the compound concentration that reduces the viability of host cells by 50%.

For rilpivirine amide derivatives, cytotoxicity is assessed in the same cell lines used for efficacy testing, such as MT-2 cells. nih.gov These compounds have been shown to exhibit low cytotoxicity, with CC50 values often greater than 10 µM. nih.gov When combined with their potent antiviral activity, this results in high selectivity indices, indicating a favorable in vitro safety profile. nih.gov For the parent compound Rilpivirine, a selectivity index of approximately 8,000 was determined in MT4 cells. tga.gov.au

| Compound | Antiviral Activity (EC₅₀, µM in MT-2) | Cytotoxicity (CC₅₀, µM in MT-2) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Amide Derivative 1 | 0.0036 | >27.9 | >7750 |

| Amide Derivative 2 | 0.0025 | >27.9 | >11160 |

| Data sourced from studies on diarylaniline amide derivatives. nih.gov |

Off-target Activity Screening of this compound in Cellular Models

To ensure a compound's safety and specificity, it is screened for unintended interactions with other biological targets, known as off-target activities. For many small molecule inhibitors, this includes screening against a broad panel of human kinases, as unintended kinase inhibition can lead to adverse effects. asm.orgosti.gov

Studies on the parent drug, Rilpivirine, revealed that it has an off-target inhibitory effect on certain serine/threonine kinases. mdpi.comnih.gov A comprehensive screen against 429 human kinases showed that at a 1 µM concentration, Rilpivirine potently inhibits Aurora A kinase. nih.gov The apparent inhibition constant (Ki) for Aurora A was determined to be 0.116 µM. mdpi.comnih.gov It also showed weaker inhibition of other kinases like PIM1 and Aurora B. mdpi.com This finding suggests a potential for pleiotropic effects and highlights the importance of characterizing the selectivity profile of any new derivative. This compound would require similar extensive screening to identify any potential off-target liabilities and to determine if the amide modification alters the kinase inhibition profile compared to the parent compound.

| Kinase Target | Apparent Inhibition Constant (Ki) of Rilpivirine (µM) |

| Aurora A | 0.116 |

| PIM1 | 0.522 |

| Aurora B | 1.824 |

| Data sourced from in vitro kinase inhibition profiling of Rilpivirine. mdpi.com |

Molecular Mechanisms of Resistance to Rilpivirine in the Context of Amide Structures

Analysis of Mutations Conferring Resistance to Rilpivirine (B1684574) and their Impact on Amide-2 Interaction

A significant number of mutations in the HIV-1 reverse transcriptase enzyme have been associated with reduced susceptibility to Rilpivirine. nih.gov These mutations typically alter the shape, size, or charge of the NNRTI binding pocket, thereby affecting the inhibitor's binding affinity.

Key Rilpivirine resistance-associated mutations (RAMs) include K101E/P, E138A/G/K/Q/R, Y181C/I/V, H221Y, F227C, and M230I/L. nih.govnih.gov

E138K: This is one of the most common mutations to emerge in patients failing Rilpivirine-containing regimens. nih.gov The E138K mutation alone confers a 2.5 to 3-fold reduction in Rilpivirine susceptibility. nih.gov It often appears in combination with the M184I mutation (conferring resistance to nucleoside RT inhibitors like emtricitabine), which can lead to a 7-fold reduction in Rilpivirine susceptibility. nih.govnih.gov The interaction is complex, as M184I can reduce the polymerase efficiency of the enzyme, while E138K can compensate for this fitness cost. nih.govnih.gov

Y181C: This mutation leads to a significant loss of susceptibility to Rilpivirine. researchgate.net The presence of Y181C is associated with cross-resistance to other NNRTIs. nih.gov

K101E/P and Y181I/V: These mutations can reduce Rilpivirine susceptibility substantially, by up to 50-fold and 15-fold respectively, though they are less commonly observed in clinical settings. nih.gov

L100I + K103N: While the common NNRTI mutation K103N alone does not significantly affect Rilpivirine susceptibility, its combination with L100I is associated with reduced susceptibility. nih.govresearchgate.netnatap.org

The impact of these mutations on a derivative like Rilpivirine Amide-2 would depend on the specific modification. However, given that these mutations alter the core binding pocket, any inhibitor that occupies this space would be affected. The inherent flexibility of the Rilpivirine scaffold is key to overcoming some mutations; modifications to create this compound could potentially enhance or reduce this adaptability.

| Mutation | Effect on Rilpivirine Susceptibility | Commonly Observed | Reference |

|---|---|---|---|

| E138K | ~2.5-3 fold decrease (alone); ~7 fold with M184I | Yes | nih.govnih.gov |

| K101E | ~2.5-3 fold decrease | Yes | nih.gov |

| Y181C | Significant decrease | Yes | nih.govresearchgate.net |

| Y181I/V | ~15 fold decrease | No | nih.gov |

| K101P | ~50 fold decrease | No | nih.gov |

| L100I + K103N | Associated with decreased susceptibility | Yes | nih.govresearchgate.net |

Biochemical Characterization of Mutant Reverse Transcriptase Enzymes in the Presence of this compound

Biochemical studies on mutant RT enzymes reveal the precise mechanisms of resistance. Research on the clinically relevant E138K/M184I double mutant provides significant insights. nih.gov

Kinetic analyses show that the E138K mutation reduces Rilpivirine's binding affinity primarily by increasing the drug's dissociation rate (off-rate). nih.gov In essence, the mutation makes it easier for the inhibitor to unbind from the enzyme, reducing the duration of inhibition. The M184I mutation, while primarily affecting NRTI binding, also decreases the catalytic efficiency of the polymerase by reducing its affinity for the incoming dNTP substrate. The E138K mutation can partially restore this defect, providing a biochemical explanation for the frequent co-selection of these two mutations. nih.govnih.gov

For a compound like this compound, its biochemical profile in the presence of mutant RTs would be critical. An ideal derivative would exhibit a slow dissociation rate even from mutant enzymes like E138K RT. The table below summarizes the biochemical effects observed with Rilpivirine on key mutant enzymes.

| RT Mutant | Effect on Rilpivirine Binding | Effect on Polymerase Function | Reference |

|---|---|---|---|

| E138K | Decreased binding affinity via increased dissociation rate | Restores polymerase efficiency defect caused by M184I | nih.gov |

| M184I | No direct effect on RPV binding | Decreased catalytic efficiency (reduced dNTP binding) | nih.gov |

| E138K + M184I | Decreased RPV binding affinity | Polymerase efficiency partially restored | nih.gov |

Structural Analysis of Mutant RT-Rilpivirine Amide-2 Complexes (e.g., Cryo-EM, X-ray crystallography if available)

Structural studies using Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography have provided atomic-level views of how Rilpivirine binds to both wild-type and mutant RT. nih.govnih.govkuleuven.bercsb.org These structures show that Rilpivirine adopts a "horseshoe" conformation within the binding pocket, utilizing its flexibility to make numerous contacts. nih.gov

A high-resolution crystal structure of wild-type RT complexed with Rilpivirine (PDB ID: 4G1Q) reveals a critical hydrogen bond and a network of interactions involving water molecules that help anchor the drug. rcsb.org

Cryo-EM structures of the E138K/M184I mutant RT in complex with Rilpivirine and DNA have been particularly revealing. nih.govkuleuven.bepnas.org These structures show two key changes:

The E138K mutation, located at the entrance of the binding pocket, causes a loss of a salt bridge with K101, leading to a more open pocket entrance. pnas.org This structural change is consistent with the biochemical data showing a faster dissociation rate for Rilpivirine. nih.govkuleuven.be

In the mutant structure, the I184 residue (from the M184I mutation) is stacked with the DNA substrate in a way that can influence the positioning of Rilpivirine within the pocket. nih.govkuleuven.be

For this compound, structural analysis would be essential to determine if its modified amide portion can form new interactions to compensate for those lost due to resistance mutations, or if it can better adapt to the altered pocket geometry.

Computational Prediction of Resistance Pathways for this compound

Computational methods are increasingly used to predict how drug resistance mutations might emerge. nih.gov Techniques like residue scanning and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations can estimate the change in binding free energy (ΔΔG) when a mutation occurs. nih.gov A positive ΔΔG suggests that the mutation destabilizes drug binding, indicating a potential resistance pathway.

These computational workflows can be applied to this compound. By modeling the structure of the Amide-2 derivative in the RT binding pocket, researchers can systematically introduce known resistance mutations in silico and calculate the impact on binding affinity. This approach can:

Predict which mutations are most likely to cause resistance to this compound.

Identify mutational pathways that may differ from those of the parent Rilpivirine compound.

Guide the design of more robust inhibitors by proactively identifying and addressing potential resistance liabilities.

For example, an in-silico analysis could screen for modifications to the amide group that maintain strong binding even when mutations like E138K open the pocket entrance. emerginginvestigators.org

Strategies for Overcoming Molecular Resistance through Amide-2 Modifications

The development of Rilpivirine itself was a strategy to overcome resistance to first-generation NNRTIs. Its success was based on its conformational flexibility. nih.govnih.gov Further modifications to create derivatives like this compound would aim to extend this principle.

Strategies for overcoming resistance through such modifications include:

Enhancing Flexibility: Introducing rotatable bonds or flexible side chains that allow the molecule to adopt alternative conformations ("wiggling" and "jiggling") to fit into a mutated pocket. nih.gov

Forming New Interactions: Designing the amide modification to form new hydrogen bonds or hydrophobic interactions with residues that are conserved across different mutant strains. This could compensate for the loss of interactions caused by mutations.

Increasing the Genetic Barrier: Creating a compound that requires multiple mutations to occur simultaneously for resistance to develop. This can be achieved if the inhibitor makes critical contacts with several different residues in the binding pocket. nih.govoup.com

Targeting Novel Sites: While this compound would likely target the same allosteric pocket, modifications could allow it to extend into adjacent, previously unexploited sub-pockets, making it less susceptible to mutations in the main pocket.

By synthesizing and testing a library of Rilpivirine amide analogs, researchers can identify candidates that not only potently inhibit wild-type RT but also maintain strong activity against a broad panel of clinically relevant resistant mutants. nih.gov

Analytical and Characterization Methodologies for Rilpivirine Amide 2 in Research

Development and Validation of Chromatographic Methods (e.g., UHPLC, HPLC) for Separation and Quantification of Rilpivirine (B1684574) Amide-2

The development of robust and sensitive chromatographic methods is paramount for the accurate quantification of Rilpivirine Amide-2 and its separation from the parent drug, Rilpivirine, and other process-related impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques used for this purpose due to their high resolution, sensitivity, and reproducibility.

Method development typically begins with the selection of a suitable stationary phase, most commonly a reversed-phase column such as a C18, which effectively separates compounds based on hydrophobicity. Given the structural similarity between Rilpivirine and this compound, achieving baseline separation requires careful optimization of the mobile phase composition. This involves adjusting the ratio of an organic modifier (e.g., acetonitrile (B52724) or methanol) to an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and controlling the pH to ensure consistent ionization states of the analytes. Gradient elution, where the mobile phase composition is changed over the course of the analytical run, is often required to resolve closely eluting peaks and reduce run times. Detection is typically performed using a UV detector set at a wavelength where both Rilpivirine and this compound exhibit strong absorbance, often near their λ_max of approximately 290-310 nm.

Once developed, the method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines (Q2(R1)) to ensure it is fit for its intended purpose. Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, demonstrated by separating this compound from Rilpivirine and other potential impurities.

Linearity: Establishing a linear relationship between the detector response and the concentration of this compound over a specified range.

Accuracy: The closeness of test results to the true value, typically assessed by spike/recovery experiments.

Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability), expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

The table below summarizes typical parameters for a validated UHPLC method designed for the quantification of this compound.

| Parameter | Specification |

|---|---|

| Instrument | Ultra-High-Performance Liquid Chromatography (UHPLC) System |

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient Elution |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 295 nm (Diode Array Detector) |

| Linearity Range (r²) | 0.1 - 150 µg/mL (>0.999) |

| Accuracy (Recovery %) | 98.5% - 101.2% |

| Precision (RSD %) | < 1.5% |

| LOQ | 0.1 µg/mL |

Spectroscopic Characterization of this compound (e.g., NMR, MS, IR, UV-Vis)

Spectroscopic analysis provides the definitive structural confirmation of this compound. A combination of techniques is used to elucidate its molecular structure and confirm its identity relative to the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the molecular skeleton. In the ¹H NMR spectrum of this compound, characteristic signals would include distinct aromatic protons from the pyrimidine (B1678525) and aniline (B41778) rings, a singlet for the vinyl proton, and crucially, two broad singlets corresponding to the primary amide (-CONH₂) protons, which are absent in Rilpivirine. The ¹³C NMR spectrum would show a downfield signal for the amide carbonyl carbon (~165-170 ppm) instead of the nitrile carbon (~118 ppm) of the benzonitrile (B105546) moiety in Rilpivirine.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental formula. For this compound (C₂₂H₂₀N₆O), the expected protonated molecule [M+H]⁺ would have a measured m/z value extremely close to its calculated exact mass of 385.1777, distinguishing it from Rilpivirine ([M+H]⁺ at m/z 367.1671).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of this compound is defined by the presence of N-H stretching vibrations from the primary amide group (typically two bands in the 3200-3400 cm⁻¹ region) and a strong C=O stretching band around 1670 cm⁻¹. The characteristic C≡N stretch from the remaining nitrile group on the pyrimidine ring is still observed around 2230 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, recorded in a solvent like methanol (B129727) or acetonitrile, shows the electronic transitions within the conjugated system. This compound exhibits strong absorption maxima (λ_max) in the UV region, typically around 290 nm and 310 nm, which are characteristic of its extended chromophore.

The following table summarizes the key expected spectroscopic data for the structural confirmation of this compound.

| Technique | Observed Feature | Typical Value / Description |

|---|---|---|

| HRMS (ESI+) | [M+H]⁺ Ion (m/z) | Calculated: 385.1777; Observed: ~385.1775 |

| ¹H NMR (DMSO-d₆) | Amide Protons (-CONH₂) | δ ~7.5-8.0 ppm (2H, broad singlets) |

| Aromatic Protons | δ ~7.0-8.5 ppm (multiplets) | |

| Vinyl Proton (-CH=CH-) | δ ~6.3 ppm (singlet) | |

| ¹³C NMR (DMSO-d₆) | Amide Carbonyl (C=O) | δ ~168 ppm |

| Nitrile Carbon (C≡N) | δ ~117 ppm | |

| FT-IR (KBr) | Amide N-H Stretch | ~3350 cm⁻¹ and ~3200 cm⁻¹ |

| Nitrile C≡N Stretch | ~2230 cm⁻¹ | |

| Amide C=O Stretch | ~1670 cm⁻¹ | |

| UV-Vis (Methanol) | Absorption Maxima (λ_max) | ~290 nm, ~310 nm |

Advanced Mass Spectrometry Techniques for Structural Elucidation and Impurity Profiling of this compound

Beyond primary identification, advanced mass spectrometry techniques, particularly when coupled with liquid chromatography (LC-MS), are essential for detailed structural analysis and impurity profiling. Tandem mass spectrometry (MS/MS or MS²) is a powerful tool for confirming the structure of this compound. In an MS/MS experiment, the precursor [M+H]⁺ ion (m/z 385.18) is isolated and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern.

The fragmentation pathways provide a fingerprint of the molecule's structure. For this compound, key fragmentations would include the cleavage of the ether linkage connecting the pyrimidine and aniline moieties, as well as fragmentations around the central diaminopyrimidine core. Comparing this fragmentation pattern to that of Rilpivirine and other known impurities confirms the location of the amide modification.

This approach is critically important for impurity profiling. During the synthesis or storage of Rilpivirine, trace-level impurities can form. LC-HRMS/MS methods can detect these impurities, provide their accurate mass for elemental composition determination, and generate fragmentation data to propose their structures. For instance, an impurity with an m/z corresponding to the addition of an oxygen atom could be an N-oxide, while one corresponding to the loss of a methyl group could be a demethylated species. This level of characterization is vital for controlling the quality of the active pharmaceutical ingredient.

Biophysical Characterization of Protein-Ligand Interactions with this compound (e.g., ITC, SPR)

Understanding how this compound interacts with its biological target—presumably the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT)—is crucial for evaluating its potential biological relevance. Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide quantitative insights into the thermodynamics and kinetics of this binding event.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed as this compound is titrated into a solution containing the target protein (HIV-1 RT). This label-free technique provides a complete thermodynamic profile of the interaction in a single experiment. The resulting data can be analyzed to determine:

Binding Affinity (K_d): The dissociation constant, a measure of binding strength.

Stoichiometry (n): The molar ratio of the ligand to the protein in the formed complex.

Enthalpy Change (ΔH): The heat change associated with binding, indicating the contribution of hydrogen bonds and van der Waals forces.

Entropy Change (ΔS): The change in disorder upon binding, reflecting contributions from hydrophobic interactions and conformational changes.

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique that measures binding events at a sensor surface. Typically, the HIV-1 RT protein is immobilized on the sensor chip, and a solution of this compound is flowed over it. The binding event causes a change in the refractive index at the surface, which is detected as a response. SPR provides valuable kinetic information:

Association Rate Constant (k_on): The rate at which the complex forms.

Dissociation Rate Constant (k_off): The rate at which the complex breaks apart.

Equilibrium Dissociation Constant (K_d): Calculated as k_off / k_on, providing an independent measure of binding affinity.

Comparing the binding data of this compound with that of the parent drug, Rilpivirine, allows researchers to quantify how the conversion of the cyano group to an amide affects target engagement. For example, the amide group may form new hydrogen bonds within the binding pocket, potentially altering the binding affinity and residence time.

| Technique | Parameter | Hypothetical Value | Interpretation |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (K_d) | 50 nM | Indicates high-affinity binding to the target. |

| Stoichiometry (n) | 0.95 | Confirms a 1:1 binding model. | |

| Enthalpy (ΔH) | -8.5 kcal/mol | Binding is enthalpically driven (favorable H-bonds). | |

| Entropy (TΔS) | -1.5 kcal/mol | Slightly unfavorable entropic contribution. | |

| Surface Plasmon Resonance (SPR) | Association Rate (k_on) | 2.0 x 10⁵ M⁻¹s⁻¹ | Moderately fast association with the target. |

| Dissociation Rate (k_off) | 1.0 x 10⁻² s⁻¹ | Slow dissociation, suggesting a stable complex. | |

| Binding Affinity (K_d) | 50 nM | Affinity value consistent with ITC results. |

Advanced Drug Discovery and Development Aspects Pre Clinical Research Stage

Role of Rilpivirine (B1684574) Amide-2 Scaffold in Lead Optimization Strategies

The Rilpivirine Amide-2 scaffold, a derivative of the potent non-nucleoside reverse transcriptase inhibitor (NNRTI) rilpivirine, presents a valuable starting point for lead optimization strategies in the quest for novel anti-HIV agents. Lead optimization is a critical phase in drug discovery that aims to enhance the desirable properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable attributes like toxicity. scribd.com The structural features of the this compound scaffold offer several avenues for systematic modification and improvement.

The diarylpyrimidine (DAPY) core of rilpivirine is a well-established pharmacophore known for its potent inhibition of HIV-1 reverse transcriptase. nih.gov The amide functional group in this compound introduces a key modifiable position. Amide groups can be systematically altered to explore structure-activity relationships (SAR). For instance, substitution on the amide nitrogen can influence hydrogen bonding interactions within the target's binding pocket, potentially leading to enhanced affinity and selectivity. researchgate.net

Furthermore, the physicochemical properties of the molecule can be fine-tuned through modifications of the amide group. For example, introducing polar or ionizable groups can modulate aqueous solubility and lipophilicity, which are crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net The metabolic stability of the compound can also be addressed, as amide bonds can be susceptible to hydrolysis. Strategic modifications around the amide linkage can introduce steric hindrance or electronic effects that improve metabolic stability. chemrxiv.org

A systematic approach to lead optimization utilizing the this compound scaffold would involve the synthesis of a focused library of analogs with variations at the amide position and other accessible points on the scaffold. These analogs would then be subjected to a battery of in vitro assays to evaluate their antiviral potency, cytotoxicity, and key drug-like properties.

Table 1: Potential Lead Optimization Strategies for the this compound Scaffold

| Optimization Goal | Strategy | Rationale |

| Improve Potency | Modify amide substituents to explore new interactions with the binding pocket. | Enhance binding affinity and inhibitory activity. |

| Enhance Selectivity | Fine-tune interactions to exploit differences between the target and off-target proteins. | Reduce off-target effects and potential toxicity. |

| Improve Solubility | Introduce polar functional groups to the amide side chain. | Enhance aqueous solubility for better formulation and bioavailability. |

| Increase Metabolic Stability | Introduce steric bulk or electron-withdrawing groups near the amide bond. | Hinder enzymatic hydrolysis and prolong the drug's half-life. |

Application of Rational Drug Design Methodologies Utilizing the Amide-2 Framework

Rational drug design leverages the three-dimensional structure of the biological target to design and optimize drug candidates. The this compound framework is amenable to several rational drug design methodologies, particularly structure-based drug design (SBDD). Given that the binding mode of rilpivirine within the NNRTI binding pocket of HIV-1 reverse transcriptase is well-characterized through X-ray crystallography, this structural information provides a robust foundation for designing novel analogs based on the Amide-2 scaffold. researchgate.net

Computational tools such as molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding orientation and affinity of virtual this compound derivatives. researchgate.net These simulations can help prioritize the synthesis of compounds that are most likely to exhibit improved binding characteristics. For example, docking studies can guide the design of amide substituents that form additional hydrogen bonds or hydrophobic interactions with key residues in the binding pocket. acs.org

MD simulations can further provide insights into the dynamic behavior of the ligand-protein complex, revealing how modifications to the Amide-2 scaffold might influence the flexibility and conformational stability of the binding site. acs.org This information is crucial for understanding the molecular basis of drug resistance and for designing inhibitors that are less susceptible to resistance mutations.

The process of rational drug design utilizing the Amide-2 framework would typically follow these steps:

Target Analysis: Detailed examination of the co-crystal structure of HIV-1 reverse transcriptase with rilpivirine to identify key interactions and potential pockets for further exploitation.

In Silico Design: Generation of a virtual library of this compound analogs with diverse amide substituents.

Molecular Docking: Prediction of the binding modes and affinities of the virtual analogs.

Molecular Dynamics Simulations: Evaluation of the stability and dynamics of the most promising ligand-protein complexes.

Synthesis and Biological Evaluation: Chemical synthesis of the prioritized compounds followed by in vitro testing to validate the computational predictions.

Potential of Amide-2 Scaffold for Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core molecular framework (scaffold) of a known active compound with a structurally different scaffold, while maintaining the original biological activity. biosolveit.de The this compound scaffold itself can be seen as a result of modifications to the parent rilpivirine structure. However, the diarylpyrimidine core of this compound can also serve as a starting point for further scaffold hopping endeavors to discover novel chemotypes with improved properties. nih.gov

The goal of scaffold hopping in this context would be to identify new core structures that can present the key pharmacophoric elements in a similar spatial arrangement to that of the DAPY scaffold but with potentially improved drug-like properties, such as better solubility, metabolic stability, or a more favorable intellectual property position. frontiersin.org

Table 2: Potential Bioisosteric Replacements for the Amide Group in this compound

| Original Group | Bioisosteric Replacement | Potential Advantages |

| Amide | 1,2,3-Triazole | Improved metabolic stability, altered hydrogen bonding potential. chemrxiv.org |

| Amide | Ester | Can alter polarity and metabolic profile. researchgate.net |

| Amide | Ketone | Removes hydrogen bond donor capability, potentially improving permeability. scribd.com |

| Amide | Sulfonamide | Can mimic the geometry and hydrogen bonding of an amide with different electronic properties. |

| Amide | Fluoroalkene | Can act as a stable, non-hydrolyzable mimic of the peptide bond. researchgate.net |

By employing these strategies, medicinal chemists can explore a wider chemical space around the this compound pharmacophore, increasing the likelihood of identifying next-generation NNRTIs with superior therapeutic profiles.

Integration of Artificial Intelligence and Machine Learning for Amide-2 Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling the rapid analysis of vast datasets and the generation of predictive models. mdpi.comfarmaciajournal.com In the context of this compound, AI and ML can be integrated at various stages of the discovery pipeline to accelerate the identification and optimization of novel drug candidates. nih.gov

One key application of AI is in the de novo design of novel molecules. Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large databases of known bioactive molecules to learn the underlying principles of molecular design. These models can then generate novel chemical structures, including derivatives of the this compound scaffold, that are predicted to have high affinity for the target and desirable drug-like properties. gpai.ai

AI can also be used to build predictive models for various endpoints, such as binding affinity, solubility, metabolic stability, and toxicity. nih.gov These models, often based on quantitative structure-activity relationship (QSAR) principles, can be trained on existing data for rilpivirine analogs and other NNRTIs to screen virtual libraries of this compound derivatives and prioritize the most promising candidates for synthesis and testing. This in silico screening can significantly reduce the time and cost associated with experimental screening.

Table 3: Applications of AI/ML in this compound Drug Discovery

| Application Area | AI/ML Technique | Objective |

| De Novo Design | Generative Models (RNNs, GANs) | Generate novel this compound analogs with desired properties. |

| Virtual Screening | QSAR, Deep Neural Networks | Predict the activity and properties of virtual compounds to prioritize synthesis. |

| Structure Prediction | AlphaFold, other protein structure prediction tools | Generate 3D models of the target protein for structure-based design. |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Identify efficient synthetic routes for novel this compound derivatives. |

Future Research Directions and Unexplored Potential of Rilpivirine Amide 2

Exploration of Novel Target Interactions Beyond HIV-1 RT

While rilpivirine's primary mechanism of action is the allosteric inhibition of HIV-1 reverse transcriptase (RT), emerging research suggests that the core structure and its derivatives may interact with other biological targets. mdpi.com Future investigations into Rilpivirine (B1684574) Amide-2 should not be confined to its anti-HIV activity. A key area of future research is the potential for this compound to be repurposed for other therapeutic applications.

For instance, studies have explored the activity of various NNRTIs, including rilpivirine, against different cancer cell lines. Rilpivirine has demonstrated cytotoxic effects in low micromolar concentrations against cell lines for breast cancer, pancreatic cancer, and leukemia. mdpi.com The mechanism for this is thought to be, in part, the inhibition of aurora A kinase. mdpi.com Furthermore, some NNRTIs have shown potential in interfering with the JAK-STAT pathway, which could have implications for treating certain cancers and inflammatory conditions. mdpi.com There is also evidence of rilpivirine having activity against the Zika virus, likely by binding to the RNA-dependent RNA polymerase (RdRp) domain of the NS5 protein. mdpi.com

A systematic screening of Rilpivirine Amide-2 against a panel of kinases and other viral enzymes could uncover novel interactions, potentially leading to new therapeutic uses.

Development of Advanced Delivery Systems for Amide-2 Derivatives (Molecular Level)

A significant frontier in antiretroviral therapy is the development of long-acting (LA) formulations to improve patient adherence and provide more stable pharmacokinetic profiles. nih.govcbs.dkresearchgate.net The chemical structure of this compound could be engineered to be particularly suitable for incorporation into advanced drug delivery systems.

Prodrug strategies have been successfully employed for rilpivirine to create long-acting injectable nanoformulations. nih.govunmc.edu These often involve modifying the parent drug to alter its physicochemical properties, such as solubility and lipophilicity, to achieve slow release from a depot site. nih.gov For example, a library of rilpivirine prodrugs was synthesized by modifying the parent compound with fatty acid chains of varying lengths (M1RPV, M2RPV, M3RPV, and M4RPV). nih.gov The resulting ester-based prodrugs, when nanoformulated, showed significantly extended half-lives. nih.govresearchgate.net

For an amide derivative like this compound, research could focus on:

Nanoformulations: Encapsulating the amide derivative into nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), can protect the drug from premature degradation and control its release. plos.org Nanoformulations of rilpivirine have been shown to provide significant protection from vaginal HIV-1 transmission in animal models. plos.org

Implants: Biodegradable polymer-based implants that offer zero-order drug release over several months or even a year are another promising avenue. mdpi.com The amide functionality could be designed to control the rate of hydrolysis and subsequent release of the active drug.

Transdermal Systems: The development of microneedle patches containing long-acting rilpivirine nanosuspensions is also under investigation. nih.gov The properties of an amide derivative could be optimized for enhanced skin permeation and delivery into the lymphatic system. nih.gov

The table below illustrates the pharmacokinetic improvements achieved with a nanoformulated rilpivirine prodrug (NM3RPV) compared to a nanoformulated native drug (NRPV) in a mouse model, providing a conceptual basis for what could be targeted with Amide-2 derivatives.

| Parameter | NRPV (Nanoformulated Rilpivirine) | NM3RPV (Nanoformulated M3 Rilpivirine Prodrug) | Fold Increase |

| Apparent Half-Life (t½) | --- | --- | 13-fold |

| Mean Residence Time (MRT) | --- | --- | 26-fold |

| Data derived from studies on rilpivirine prodrugs, presented here as a conceptual target for Amide-2 derivatives. nih.govresearchgate.net |

Investigation of Amide-2 Modifications for Broader Antiviral Spectrum or Other Therapeutic Areas

The diarylpyrimidine scaffold of rilpivirine allows for extensive structural modifications to enhance its activity and overcome resistance. colab.wsnih.gov The introduction and subsequent modification of an amide group in this compound could be a key strategy to broaden its antiviral spectrum.

The flexibility of rilpivirine is crucial for its ability to inhibit resistant strains of HIV-1 RT. rsc.org The "wiggling and jiggling" of the molecule within the NNRTI binding pocket allows it to adapt to mutations. nih.gov Modifying the amide portion of a hypothetical this compound could fine-tune this flexibility.

Research efforts could focus on synthesizing a library of Amide-2 derivatives with various substituents to probe the structure-activity relationship (SAR). The goal would be to identify compounds with potent activity against a wide panel of clinically relevant HIV-1 mutants, including those resistant to current NNRTIs. d-nb.infonih.gov

The table below shows the activity of selected rilpivirine analogs against wild-type (WT) and mutant HIV-1, demonstrating how structural changes can impact potency and resistance profiles. This provides a framework for the type of data that would be generated for novel Amide-2 derivatives.

Antiviral Activity of Rilpivirine Analogs (EC50 in nM)

| Compound | WT HIV-1 | K103N | Y181C | Y188L | E138K |

| Rilpivirine (1) | 0.4 | --- | --- | 2.3 | --- |

| Analog 6 (5-nitro) | --- | --- | --- | 6.8 | --- |

| Analog 7 (5-amino) | --- | --- | --- | 2.3 | --- |

| Analog 11 (purine) | --- | --- | --- | 13 | 13 |

| Analog 13 ('flipped' purine) | --- | --- | --- | --- | 4.2 |

| Data adapted from a study on rilpivirine analogues. nih.gov The specific EC50 values for all mutants were not provided in the summary text. |

Furthermore, as discussed in section 10.1, these new derivatives should be screened for activity against other viruses and in other therapeutic areas like oncology. mdpi.combiorxiv.org

Addressing Research Challenges and Identifying Opportunities in Amide-2 Chemistry and Biology

The development of this compound and its derivatives is not without challenges. Key hurdles to overcome include:

Synthetic Chemistry: Developing efficient, scalable, and cost-effective synthetic routes for novel amide derivatives is crucial for further development. researchgate.net Microwave-assisted synthesis has been shown to shorten reaction times and improve yields for rilpivirine itself. researchgate.netgoogle.com

Drug Resistance: The continuous evolution of HIV will inevitably lead to resistance against new inhibitors. e3s-conferences.orgtandfonline.com A major challenge is to design drugs with a high genetic barrier to resistance. mdpi.com This involves anticipating future resistance mutations and designing compounds that are less susceptible to them.

Pharmacokinetics and Solubility: Many potent antiviral compounds fail due to poor pharmacokinetic properties, such as low bioavailability and rapid clearance. nih.gov Rilpivirine itself has low aqueous solubility. nih.gov The amide modifications must be carefully designed to maintain or improve upon the drug-like properties of the parent compound.

Despite these challenges, significant opportunities exist:

Structure-Based Drug Design: High-resolution crystal structures of HIV-1 RT in complex with various inhibitors provide a roadmap for rational drug design. rsc.org Computational modeling and molecular docking can be used to predict the binding affinity of new Amide-2 derivatives and guide synthetic efforts. emerginginvestigators.org

Combination Therapy: New derivatives could be developed for use in combination with other long-acting antiretrovirals, such as the integrase inhibitor cabotegravir, to create novel, complete long-acting regimens. f1000research.com

Targeting Viral Reservoirs: A major challenge in curing HIV is the existence of latent viral reservoirs. tandfonline.com Drug delivery systems designed for Amide-2 derivatives could be tailored to target these reservoirs, for example, in lymphoid tissues. nih.gov

常见问题

Q. What are the recommended methods for synthesizing and characterizing Rilpivirine Amide-2 in academic research?

- Methodological Answer : this compound, a base hydrolysis impurity of rilpivirine, requires controlled synthetic conditions to mimic degradation pathways. Synthesis should involve alkaline hydrolysis of rilpivirine under monitored pH and temperature. Characterization necessitates high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural integrity. For purity assessment, reverse-phase ultra-high-performance liquid chromatography (RP-UPLC) with photodiode array detection is recommended, as it resolves degradation products effectively . Elemental analysis and spectroscopic data (e.g., FTIR) should be included to validate identity and purity, adhering to guidelines for novel compound characterization .

Q. How can researchers ensure reproducibility in analytical methods for quantifying this compound?

- Methodological Answer : Reproducibility hinges on method validation per ICH guidelines. Optimize mobile phase composition (e.g., acetonitrile-phosphate buffer gradients) and column chemistry (C18 columns) to achieve baseline separation of this compound from other impurities. Validate parameters including linearity (5–120% of target concentration), precision (RSD <2%), and accuracy (recovery 98–102%). Include forced degradation studies (acid/base/oxidative stress) to confirm method specificity. Detailed protocols should be documented in supplementary materials to enable replication .

Q. What are the key physicochemical properties of this compound relevant to formulation studies?

- Methodological Answer : Assess solubility profiles in biorelevant media (e.g., FaSSIF/FeSSIF) using shake-flask or HPLC-based methods. Determine logP values via octanol-water partitioning experiments to predict membrane permeability. Rheological studies (e.g., viscosity measurements using rotational viscometers) are critical if Amide-2 is used in lipid-based formulations, as its interaction with emulsifiers can influence colloidal stability .

Advanced Research Questions

Q. How do metabolic pathways of rilpivirine influence the formation and detection of this compound in vivo?

- Methodological Answer : Rilpivirine undergoes hepatic metabolism via CYP3A4, but Amide-2 arises primarily from base hydrolysis rather than enzymatic processes. To study its pharmacokinetics, employ LC-MS/MS with stable isotope-labeled internal standards in plasma/serum matrices. Consider species-specific differences: rodent models may overestimate Amide-2 exposure due to higher baseline hydrolysis rates. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human relevance from preclinical data .

Q. What experimental designs address contradictions in this compound’s toxicity profile across preclinical models?

- Methodological Answer : Discrepancies in carcinogenicity (e.g., hepatocellular neoplasms in mice but not rats) require mechanistic studies. Conduct in vitro genotoxicity assays (Ames, micronucleus) and compare species-specific metabolic activation using S9 liver fractions. For in vivo studies, include endpoints like serum creatinine (to monitor OCT2 transporter inhibition) and histopathological analysis of liver/kidney tissues. Use dose-ranging studies with exposures ≥21× human AUC to assess threshold effects .

Q. What strategies optimize the detection of this compound in complex matrices (e.g., biologics or combination therapies)?

- Methodological Answer : For co-formulated drugs (e.g., dolutegravir + rilpivirine), employ orthogonal techniques: RP-UPLC for initial separation and tandem mass spectrometry for specificity. Use matrix-matched calibration curves to account for ion suppression/enhancement. For biologics, incorporate immunoaffinity purification (e.g., magnetic bead-based extraction) to isolate Amide-2 from proteinaceous interferences. Validate cross-reactivity with structural analogs to avoid false positives .

Q. How can researchers design robust clinical studies to evaluate this compound’s impact on therapeutic outcomes?

- Methodological Answer : Leverage phase III trial frameworks (e.g., SWORD-1/2 protocols) with virologically suppressed HIV cohorts. Primary endpoints should include bone mineral density (BMD) changes via DEXA scans, as Amide-2-containing regimens may alter bone metabolism. Use stratified randomization to control for confounders (e.g., baseline BMD, renal function). For pharmacokinetic sub-studies, collect timed blood samples to model Amide-2’s exposure-response relationship .

Methodological and Data Analysis Considerations

Q. What statistical approaches resolve data contradictions in this compound’s bioanalytical profiles?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to identify confounding variables (e.g., column lot variability, hydrolysis kinetics). Use Bayesian hierarchical models to integrate data from disparate sources (in vitro/in vivo studies). For outlier detection, employ Grubbs’ test with α=0.01, followed by root-cause analysis (e.g., hydrolysis rate miscalculations) .

Q. How should researchers document experimental protocols to meet reproducibility standards?

- Methodological Answer : Follow Beilstein Journal guidelines: detail synthetic steps (reagent molar ratios, reaction times), and include raw spectral data (NMR, HRMS) in supplementary files. For analytical methods, specify instrument parameters (column dimensions, flow rates) and software versions. Use standardized nomenclature (IUPAC) and reference spectral databases (e.g., SDBS) for compound verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。